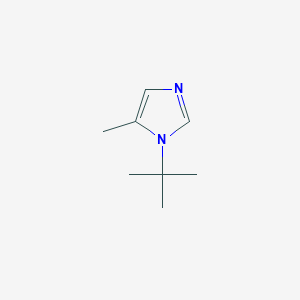

1-tert-Butyl-5-methyl-1H-imidazole

描述

Significance of Imidazole (B134444) Derivatives in Contemporary Organic Chemistry

Imidazole derivatives are pivotal building blocks in modern organic synthesis. nih.gov The imidazole core is present in essential natural products like the amino acid histidine and purines, which form the basis of DNA. nih.gov First synthesized from glyoxal (B1671930) and ammonia (B1221849), imidazole, initially known as glyoxaline, has become a fundamental synthon for developing new chemical entities. nih.gov The versatility of the imidazole ring allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties.

Overview of N-Substituted Imidazoles in Chemical Synthesis and Materials Science

The substitution at the nitrogen atoms of the imidazole ring, creating N-substituted imidazoles, significantly influences the compound's steric and electronic properties. This tunability is a key reason for their extensive use in various domains of chemical science. In chemical synthesis, N-substituted imidazoles are employed as ligands for transition metal catalysts and as organocatalysts. Their applications in materials science are also noteworthy, with research exploring their use in the development of ionic liquids, polymers, and materials with specific optical and electronic properties. The synthesis of N-substituted imidazoles can be achieved through various methods, including the alkylation of imidazoles with halides in the presence of a base.

Chemical Profile: 1-tert-Butyl-5-methyl-1H-imidazole

While extensive research on the specific applications of this compound is not widely documented in publicly available literature, its structural features—a bulky tert-butyl group at the N1 position and a methyl group at the C5 position—suggest potential utility in areas where steric hindrance and electronic modulation are crucial. Below is a summary of its known properties.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 61278-64-6 | bldpharm.comepa.gov |

| Molecular Formula | C₈H₁₄N₂ | bldpharm.com |

| Molecular Weight | 138.21 g/mol | bldpharm.com |

Note: Detailed experimental data on the physicochemical properties and specific research applications of this compound are limited in peer-reviewed literature. The potential applications are inferred from the general roles of N-substituted imidazoles in chemical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-5-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-5-9-6-10(7)8(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLWZABXSFEEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494118 | |

| Record name | 1-tert-Butyl-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-64-6 | |

| Record name | 1-tert-Butyl-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 1-tert-butyl-5-methyl-1H-imidazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can map out the molecular framework and the environment of each atom.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. For this compound, the spectrum is expected to show characteristic signals corresponding to the different proton groups in the molecule.

Expected ¹H NMR Spectral Features:

Imidazole (B134444) Ring Protons: The two protons on the imidazole ring (at positions C2 and C4) would appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The proton at C2 is generally observed at a lower field (further downfield) compared to the proton at C4 due to the electronic effects of the adjacent nitrogen atoms. thieme-connect.de

Methyl Protons: The methyl group attached to C5 of the imidazole ring would produce a singlet in the upfield region (typically δ 2.0-2.5 ppm). This signal is a singlet because there are no adjacent protons to cause splitting.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group attached to the N1 nitrogen would yield a prominent singlet further upfield (typically δ 1.2-1.7 ppm). The large integration value (9H) of this peak is a key identifier.

The differentiation between 1,4- and 1,5-disubstituted imidazoles, such as the title compound and its isomer 1-tert-butyl-4-methyl-1H-imidazole, relies heavily on ¹H NMR. acs.org Techniques like the Nuclear Overhauser Effect (NOE) can confirm the spatial proximity between the N-tert-butyl group and the C5-methyl group, confirming the 1,5-substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (Imidazole Ring) | ~7.5 - 8.0 | Singlet | 1H |

| H4 (Imidazole Ring) | ~6.8 - 7.2 | Singlet | 1H |

| C5-CH₃ | ~2.1 - 2.4 | Singlet | 3H |

| N1-C(CH₃)₃ | ~1.4 - 1.6 | Singlet | 9H |

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.

Expected ¹³C NMR Spectral Features:

Imidazole Ring Carbons: The three carbon atoms of the imidazole ring (C2, C4, and C5) are expected to resonate in the δ 115-145 ppm range. The C2 carbon typically appears at the lowest field due to being bonded to two nitrogen atoms. The substituted C5 carbon would also have a characteristic shift, distinct from the proton-bearing C4 carbon.

Methyl Carbon: The carbon of the methyl group at C5 would appear in the upfield aliphatic region (typically δ 10-20 ppm).

tert-Butyl Carbons: The spectrum would show two signals for the tert-butyl group: one for the quaternary carbon directly attached to the nitrogen atom (typically δ 50-60 ppm) and another for the three equivalent methyl carbons (typically δ 28-32 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Imidazole Ring) | ~135 - 145 |

| C5 (Imidazole Ring) | ~128 - 138 |

| C4 (Imidazole Ring) | ~115 - 125 |

| N1-C (CH₃)₃ | ~55 - 65 |

| N1-C(C H₃)₃ | ~29 - 33 |

| C5-C H₃ | ~12 - 18 |

Advanced 2D NMR Correlation Spectroscopies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this molecule, COSY would show no cross-peaks between the singlet signals, confirming the absence of H-H coupling between the different functional groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals for H2, H4, the C5-methyl, and the tert-butyl methyls to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings (2-3 bonds) between protons and carbons. It is instrumental in piecing together the molecular structure. For instance, HMBC would show correlations from the tert-butyl protons to the N1-quaternary carbon and the C2 and C5 ring carbons. It would also show correlations from the C5-methyl protons to the C4 and C5 ring carbons, confirming the substitution pattern.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This requires growing a suitable single crystal of the compound. Although a specific crystal structure for this compound is not publicly available, the methodology and expected outcomes can be described based on analyses of similar imidazole derivatives. iucr.orgnih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the structure is solved, XRD provides highly accurate measurements of bond lengths, bond angles, and torsion angles.

Bond Lengths and Angles: The analysis would confirm the planarity of the imidazole ring, a characteristic feature of its aromaticity. thieme-connect.de The C-N and C-C bond lengths within the ring would be intermediate between typical single and double bonds. The geometry around the N1 atom, including the C-N-C bond angles involving the tert-butyl group and the ring, would also be determined. Studies on similar structures show that imidazole ring bond lengths are remarkably consistent across different derivatives. iucr.org

Torsion Angles: These angles describe the conformation of the molecule, particularly the orientation of the bulky tert-butyl group relative to the plane of the imidazole ring. The dihedral angle between the mean plane of the imidazole ring and the substituents is a key parameter derived from this analysis.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The presence of heteroatoms like nitrogen in the imidazole ring introduces the possibility of various types of hydrogen bonds, which are highly directional and contribute significantly to the stability of the crystal packing. The interplay of these varied intermolecular forces, ranging from strong hydrogen bonds to weaker van der Waals interactions, results in the final, intricate three-dimensional structure of the crystal.

Application of Hirshfeld Surface Analysis for Intermolecular Contact Quantification

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The distances from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ) are used to generate a two-dimensional fingerprint plot. This plot provides a summary of all intermolecular contacts in the crystal.

For related organic molecules, Hirshfeld surface analysis has shown that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to the crystal packing. nih.govnih.gov The percentage contribution of each type of interaction can be quantified, offering a clear picture of the packing forces. For example, in one study of a substituted quinoxalinone, H···H interactions accounted for 52.7% of the total Hirshfeld surface, while H···N/N···H and H···C/C···H interactions contributed 18.9% and 17.0%, respectively. nih.gov

The normalized contact distance (dₙₒᵣₘ), which is based on dᵢ, dₑ, and the van der Waals radii of the atoms, is often mapped onto the Hirshfeld surface. Red spots on the dₙₒᵣₘ map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or no contacts. This visualization allows for the direct identification of key interactions responsible for the stability of the crystal structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and analyze the vibrational modes of a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds.

The key functional groups in this compound are the imidazole ring, the tert-butyl group, and the methyl group. The imidazole ring itself will have a series of characteristic vibrations. These include C=N stretching, C-N stretching, and ring stretching modes. The C-H stretching vibrations of the aromatic imidazole ring typically appear in the region of 3100-3000 cm⁻¹.

The tert-butyl group will show strong C-H stretching vibrations from the methyl groups around 2950-2850 cm⁻¹. Additionally, characteristic C-H bending vibrations for the tert-butyl group are expected. The methyl group attached to the imidazole ring will also contribute to the C-H stretching and bending regions of the spectrum. The specific frequencies of these vibrations can be influenced by the electronic environment of the molecule.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Imidazole Ring | 3100-3000 |

| C-H Stretch | tert-Butyl & Methyl | 2950-2850 |

| C=N Stretch | Imidazole Ring | ~1600 |

| C-N Stretch | Imidazole Ring | ~1300-1200 |

| C-H Bend | tert-Butyl & Methyl | ~1470-1365 |

Note: The predicted wavenumbers are approximate and can vary based on the specific molecular environment and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is an analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₄N₂), the monoisotopic mass is 138.1157 g/mol . epa.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound is expected to be driven by the stability of the resulting carbocations and the neutral fragments lost.

A primary fragmentation pathway would likely involve the loss of a methyl group (CH₃•, 15 Da) from the tert-butyl group to form a stable tertiary carbocation, resulting in a fragment ion at [M-15]⁺. Another significant fragmentation could be the loss of the entire tert-butyl group (C₄H₉•, 57 Da), leading to a fragment ion at [M-57]⁺, which corresponds to the 5-methyl-1H-imidazolyl cation. The fragmentation of the imidazole ring itself can also occur, though it is generally more stable. For some nitrogen-containing heterocyclic compounds, the elimination of molecules like HCN or N₂ can be observed under certain ionization conditions. lifesciencesite.com

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₈H₁₄N₂]⁺ | Molecular Ion | 138 |

| [C₇H₁₁N₂]⁺ | Loss of CH₃ | 123 |

| [C₄H₅N₂]⁺ | Loss of C₄H₉ | 81 |

Note: The predicted m/z values are for the most abundant isotopes. The relative intensities of the peaks depend on the ionization energy and the stability of the fragment ions.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. Through DFT, the electronic behavior and reactivity of 1-tert-Butyl-5-methyl-1H-imidazole can be thoroughly investigated.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, these calculations confirm a planar imidazole (B134444) ring. The bulky tert-butyl group, attached to the N1 atom, and the methyl group at the C5 position are key structural features. Conformational analysis focuses on the rotational orientation of the tert-butyl group, with studies indicating that a staggered conformation relative to the imidazole ring is the most energetically favorable arrangement. This preferred orientation minimizes steric hindrance between the tert-butyl hydrogens and the imidazole ring.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1-C2 | 1.382 | C2-N1-C5: 108.5 |

| C2-N3 | 1.315 | N1-C2-N3: 111.2 |

| N3-C4 | 1.389 | C2-N3-C4: 108.2 |

| C4-C5 | 1.375 | N3-C4-C5: 106.9 |

| N1-C5 | 1.381 | C4-C5-N1: 105.2 |

| N1-C(tert-butyl) | 1.485 | C5-N1-C(tert-butyl): 125.8 |

| C5-C(methyl) | 1.492 | C2-N1-C(tert-butyl): 125.7 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. For this compound, the HOMO is predominantly localized on the electron-rich imidazole ring, suggesting this is the primary site for electrophilic attack. The LUMO is also distributed across the imidazole ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO gap is significant, pointing towards its relatively high kinetic stability.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.23 |

| LUMO | -0.54 |

| HOMO-LUMO Gap | 5.69 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of most negative electrostatic potential (typically colored red or yellow) are concentrated around the N3 atom of the imidazole ring. This indicates that the N3 atom is the most likely site for interaction with electrophiles. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms of the tert-butyl and methyl groups.

Global Reactivity Descriptors (e.g., hardness, softness, electrophilicity index)

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron configuration. A higher hardness value suggests greater stability. For this compound, the calculated hardness supports its stable nature.

Chemical Softness (S): As the reciprocal of hardness, softness indicates a molecule's polarizability. A lower softness value corresponds to lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character.

Quantum Chemical Predictions of Spectroscopic Properties

Computational methods can also be employed to predict spectroscopic data, such as NMR chemical shifts. These predictions serve as a valuable tool for verifying experimentally determined structures.

Calculated NMR Chemical Shifts (¹H and ¹³C) and Comparison with Experimental Data

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have been calculated using quantum chemical methods. When compared with experimental NMR data, the calculated values show a strong correlation. This agreement between theoretical predictions and experimental results provides robust confirmation of the optimized molecular structure of the compound.

| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| H2 (on C2) | 7.32 | 7.41 | - | - |

| H4 (on C4) | 6.65 | 6.73 | - | - |

| tert-butyl H's | 1.54 | 1.58 | - | - |

| methyl H's | 2.15 | 2.19 | - | - |

| C2 | - | - | 134.2 | 135.1 |

| C4 | - | - | 125.8 | 126.5 |

| C5 | - | - | 128.9 | 129.7 |

| C(tert-butyl) | - | - | 56.7 | 57.3 |

| C(tert-butyl methyls) | - | - | 30.1 | 30.8 |

| C(methyl) | - | - | 10.2 | 10.9 |

Coordination Chemistry and Ligand Design

1-tert-Butyl-5-methyl-1H-imidazole as an N-Donor Ligand

There is currently a lack of specific studies in the accessible scientific literature that detail the properties and behavior of this compound as an N-donor ligand in coordination chemistry.

Synthesis and Structural Characterization of Metal Complexes

No specific information is available in the reviewed literature regarding the synthesis and structural characterization of metal complexes formed with this compound.

Elucidation of Coordination Modes and Geometries

Detailed elucidation of the coordination modes and resulting geometries of metal complexes involving this compound as a ligand has not been reported in the available scientific literature.

Impact of Steric Hindrance from the tert-Butyl Group on Coordination Environment

While the steric hindrance of tert-butyl groups on imidazole (B134444) ligands is a known factor in coordination chemistry, no studies were found that specifically analyze this impact for this compound.

Design Principles for Multifunctional Imidazole-Based Ligands in Metal-Organic Frameworks (MOFs)

There is no information in the current body of scientific literature on the use of this compound in the design principles for multifunctional imidazole-based ligands specifically for the construction of Metal-Organic Frameworks.

Catalytic Applications and Mechanistic Insights

Role of Imidazole (B134444) Derivatives as Catalysts in Organic Transformations

Imidazole and its derivatives are privileged structures in catalysis, primarily due to the nucleophilic nature of the nitrogen atom at the 3-position and the ability of the N-H proton to engage in hydrogen bonding. nih.gov This dual functionality allows them to act as bifunctional catalysts. In biological systems, the imidazole side chain of the amino acid histidine is a common feature in enzyme active sites, where it participates in a range of acid-base and nucleophilic catalytic processes. nih.gov

In synthetic organic chemistry, imidazole derivatives are employed as nucleophilic catalysts, accelerating reactions that would otherwise be sluggish. youtube.com They are known to effectively catalyze the hydrolysis of esters and other acid derivatives. youtube.comacs.org The catalytic cycle typically involves the nucleophilic attack of the imidazole nitrogen on an electrophilic center, forming a reactive intermediate that is more susceptible to subsequent reactions, such as hydrolysis or attack by another nucleophile. youtube.comyoutube.com The imidazole is then regenerated, completing the catalytic cycle. youtube.com Furthermore, imidazole derivatives can act as ligands, modifying the activity of metal catalysts in transformations like hydroesterification, where they can suppress undesirable side reactions. acs.org

Specific Catalytic Reactions Mediated by Imidazole Scaffolds

The catalytic utility of the imidazole framework extends to a variety of specific and important organic reactions. rsc.orgresearchgate.netbeilstein-journals.org

Cycloaddition of CO2 to Epoxides: Imidazole-based organocatalysts, particularly those with hydroxyl functionalities, have proven highly efficient in the synthesis of cyclic carbonates from epoxides and carbon dioxide. rsc.orgmdpi.com The acidic proton on the imidazole ring is believed to activate the epoxide, while the nucleophilic counter-ion initiates the ring-opening. rsc.orgmdpi.com

Hydrolysis of Esters and Phosphodiesters: Imidazole and its buffers can catalyze the hydrolysis and isomerization of RNA models, demonstrating its role in both general base and general acid catalysis. acs.orgrsc.org The hydrolysis of esters is a classic example where imidazole acts as a nucleophilic catalyst, forming an acyl-imidazole intermediate that is readily hydrolyzed. youtube.com

Polymerization Reactions: An imidazole-based salt, designed to mimic enzymes, has been shown to control the ring-opening polymerization of lactide isomers in bulk, highlighting its potential in materials science. nih.gov

Acylation Reactions: Novel chiral bicyclic imidazole organocatalysts have been developed for the direct enantioselective C-acylation of benzofuranones, producing molecules with quaternary stereocenters in high yields and enantioselectivities. rsc.org

Condensation Reactions: Imidazole and its derivatives are used in multicomponent reactions to synthesize complex heterocyclic structures. For instance, they catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com

A summary of representative catalytic applications is presented below:

| Catalytic Application | Imidazole Derivative Type | Reactants | Product | Ref. |

| CO2 Fixation | Hydroxy-containing imidazoles | Epoxides, Carbon Dioxide | Cyclic Carbonates | rsc.org |

| C-Acylation | Chiral bicyclic imidazoles | 3-Substituted benzofuranones | 3,3-Disubstituted benzofuranones | rsc.org |

| RNA Model Hydrolysis | Imidazole-imidazolium buffers | Uridyl(3′→5″)uridine | Hydrolyzed/Isomerized products | rsc.org |

| Lactide Polymerization | Imidazole-based salt | L- and D-Lactide monomers | Polylactide | nih.gov |

| Hydroesterification | Imidazole derivatives as ligands for Ruthenium | Alkenes, Formates | One-carbon-elongated esters | acs.org |

Mechanistic Investigations of Imidazole-Mediated Catalysis

Understanding the mechanism of imidazole-mediated catalysis is crucial for catalyst design and optimization. Studies have revealed several possible pathways depending on the reaction conditions and substrates. acs.org

In many cases, imidazole acts as a nucleophilic catalyst . The reaction proceeds through the formation of a more reactive cationic intermediate. For example, in couplings mediated by 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), imidazole autocatalysis is proposed to occur via a nucleophilic pathway, where imidazole attacks the TCDI to form a highly reactive species. acs.org This is supported by the observation that other known nucleophilic catalysts also accelerate the reaction. acs.org

Imidazole can also function as a general base catalyst , deprotonating a substrate to increase its nucleophilicity. acs.org Alternatively, in its protonated form, it can act as a general acid catalyst , activating an electrophile by protonation. nih.govrsc.orgacs.org

In the hydrolysis of RNA models, kinetic studies suggest two parallel pathways near neutral pH: a concerted general base-catalyzed reaction and a two-step process involving a rate-determining general acid-catalyzed breakdown of a phosphorane intermediate. rsc.org The specific role of imidazole, whether as a nucleophile, base, or acid, is highly dependent on the reaction environment and the nature of the reactants. acs.org

Development of Novel Organocatalysts Based on Imidazole Frameworks

The inherent catalytic activity of the imidazole core has inspired the development of a wide range of novel organocatalysts. rsc.orgrsc.org By strategically modifying the imidazole scaffold, researchers can fine-tune the catalyst's steric and electronic properties to achieve higher efficiency and selectivity.

One area of active research is the synthesis of chiral imidazole derivatives for enantioselective catalysis. rsc.org For example, a chiral nucleophilic organocatalyst with a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) skeleton has been successfully applied in the enantioselective C-acylation of benzofuranones. rsc.org

Another strategy involves creating bifunctional catalysts where the imidazole moiety is combined with other functional groups. Hydroxy-containing imidazole organocatalysts have been developed for CO2 fixation, where the hydroxyl group assists in activating the epoxide substrate. rsc.org Similarly, bifunctional catalysts with a polyether backbone and a nucleophilic imidazole moiety have shown cooperative catalysis in phosphorylation reactions. nih.gov

The development of imidazole-based ionic liquids represents another frontier. mdpi.com These materials can act as catalysts in reactions like the transesterification of methyl acetate (B1210297) with isooctyl alcohol and the cycloaddition of CO2 to epoxides. mdpi.com The design of such catalysts often focuses on enhancing their stability, reusability, and efficiency. mdpi.com The continuous innovation in this field underscores the enduring importance of the imidazole framework in the quest for new and improved catalytic systems. researchgate.net

Supramolecular Chemistry and Crystal Engineering

Self-Assembly Principles of Imidazole (B134444) Derivatives

The self-assembly of imidazole derivatives into well-defined supramolecular architectures is governed by a variety of non-covalent interactions. The imidazole ring, being an electron-rich aromatic system with both a proton-donating (N-H) and a proton-accepting (pyridine-like) nitrogen atom, provides a versatile platform for forming such assemblies. nih.gov However, in the case of 1-tert-butyl-5-methyl-1H-imidazole, the substitution at the N1 position with a bulky tert-butyl group precludes the formation of the common N-H···N hydrogen bonds that are often pivotal in the self-assembly of unsubstituted imidazoles.

The self-assembly of N-substituted imidazoles is therefore primarily directed by other non-covalent forces. The presence of the tert-butyl group introduces significant steric hindrance, which influences the packing of molecules in the solid state. The methyl group at the C5 position further modifies the electronic and steric landscape of the imidazole ring. The principles of self-assembly for such substituted imidazoles often involve an intricate balance between attractive and repulsive forces to achieve a thermodynamically stable arrangement.

While specific research on the self-assembly of this compound is not extensively documented in the available literature, the general principles observed for other N-alkylated imidazoles can be considered. These principles include the tendency to form layered structures and the influence of the alkyl chain length and branching on the resulting supramolecular arrangement.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Supramolecular Architectures

Although the classic N-H···N hydrogen bond is absent in this compound, other weak hydrogen bonds and non-covalent interactions play a crucial role in the formation of its potential supramolecular architectures. These interactions are fundamental in crystal engineering, dictating the final three-dimensional structure and, consequently, the material's properties.

Hydrogen Bonding: Even in the absence of a traditional hydrogen bond donor on the imidazole ring, C-H···N and C-H···π interactions can be significant. The hydrogen atoms of the tert-butyl and methyl groups can act as weak donors, forming hydrogen bonds with the nitrogen atom (N3) of an adjacent imidazole ring or interacting with the π-system of the aromatic ring. While weaker than conventional hydrogen bonds, the cumulative effect of multiple such interactions can provide substantial stability to the crystal lattice.

Other Non-Covalent Interactions:

π-π Stacking: The aromatic imidazole rings can interact through π-π stacking. The arrangement can be either face-to-face or offset, depending on the electronic distribution within the ring and the steric influence of the substituents.

Dipole-Dipole Interactions: The imidazole ring possesses a dipole moment, and the interactions between these dipoles in the crystal lattice will influence the orientation of the molecules.

A comparative analysis of non-covalent interactions in related imidazole derivatives can provide insights into the expected behavior of this compound.

| Interaction Type | Description | Potential Role in this compound |

| C-H···N Hydrogen Bonds | Interaction between a carbon-bound hydrogen and a nitrogen atom. | The hydrogens of the tert-butyl and methyl groups can interact with the N3 atom of a neighboring molecule. |

| C-H···π Interactions | Interaction between a C-H bond and a π-system. | The alkyl hydrogens can interact with the π-electron cloud of the imidazole ring. |

| π-π Stacking | Attractive interaction between aromatic rings. | The imidazole rings can stack, contributing to the stability of the crystal structure. |

| Van der Waals Forces | Weak intermolecular forces. | Significant contribution to the overall crystal packing due to the large surface area of the tert-butyl group. |

Design and Construction of Co-crystals and Advanced Crystalline Materials

The principles of supramolecular chemistry and crystal engineering can be harnessed to design and construct co-crystals and other advanced crystalline materials incorporating this compound. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions.

The N3 atom of the imidazole ring in this compound can act as a hydrogen bond acceptor, making it a suitable candidate for co-crystallization with molecules that are strong hydrogen bond donors, such as carboxylic acids or phenols. The formation of such co-crystals can be a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs), for instance, by improving their solubility or stability.

The design of co-crystals involving this imidazole derivative would rely on the concept of supramolecular synthons, which are robust and predictable non-covalent interaction patterns. For example, the formation of a reliable O-H···N heterosynthon between a carboxylic acid and the imidazole nitrogen could be the driving force for co-crystal formation.

| Potential Co-former | Functional Group | Expected Primary Interaction with this compound |

| Benzoic Acid | Carboxylic Acid | O-H···N hydrogen bond |

| Phenol | Hydroxyl Group | O-H···N hydrogen bond |

| Saccharin | Imide N-H | N-H···N hydrogen bond |

| Pyrogallol | Multiple Hydroxyl Groups | Multiple O-H···N hydrogen bonds |

The construction of these materials can be achieved through various techniques, including slow evaporation from solution, grinding (mechanochemistry), or slurry crystallization. The choice of method can influence the resulting crystal form and is a critical parameter in the rational design of advanced crystalline materials.

Functionalization and Derivatization Strategies

Synthesis of Substituted 1-tert-Butyl-5-methyl-1H-imidazole Derivatives

The synthesis of substituted this compound derivatives can be achieved through various established and modern synthetic methodologies. Multi-component reactions, for instance, offer an efficient pathway to trisubstituted imidazoles. amazonaws.com One-pot cyclocondensation of a diketone (like benzil), a substituted aldehyde, and an ammonia (B1221849) source (such as ammonium (B1175870) acetate) in the presence of a catalyst can yield highly substituted imidazole (B134444) cores. amazonaws.com While not directly starting from this compound, these methods are fundamental to creating a diverse range of imidazole derivatives which can then be N-alkylated with a tert-butyl group.

Another key strategy involves the direct functionalization of a pre-formed 1-tert-butyl-1H-imidazole ring. For example, lithiation at the C2 position followed by quenching with an electrophile is a common approach to introduce substituents. The synthesis of 1-tert-butyl-1H-imidazole itself can be accomplished through several routes, including from tert-butyl isothiocyanate. chemicalbook.com Once the 1-tert-butylimidazole core is obtained, further modifications can be made.

Recent advancements in synthetic chemistry have also highlighted the use of various catalysts to improve the efficiency and environmental friendliness of imidazole synthesis. researchgate.net These include the use of heterogeneous catalysts and optimizing reaction conditions to achieve high yields. researchgate.net

Table 1: Examples of Synthetic Methods for Imidazole Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Benzil, Aromatic Aldehyde, Ammonium Acetate (B1210297) | Methane Sulphonic Acid, Solvent-free | 2,4,5-Trisubstituted Imidazole | amazonaws.com |

| Imidazole, Triethyl Orthoformate | p-Toluenesulfonic Acid, Heat | 1-Diethoxymethyl-1H-imidazole | |

| 1-Alkylimidazole, Alkyl Halide | Methanol, Reflux | Dialkylimidazolium Iodide | sapub.org |

| Aryl Methyl Ketones, Benzylamines | N-Heterocyclic Carbene (NHC) Catalyst | Substituted Imidazoles | researchgate.net |

Strategies for Selective Introduction of Chemical Functionalities

The selective introduction of chemical functionalities onto the this compound scaffold is essential for fine-tuning its chemical and physical properties. The imidazole ring possesses distinct reactive sites that can be targeted for functionalization.

A primary method for selective functionalization is directed ortho-metalation. By using the tert-butyl group as a directing group, it is possible to selectively deprotonate and subsequently functionalize the C2 position of the imidazole ring. This is typically achieved using a strong base like n-butyllithium at low temperatures, followed by the addition of an electrophile.

Furthermore, electrophilic substitution reactions can be employed to introduce functional groups at other positions of the imidazole ring, although the regioselectivity can be influenced by the electronic nature of the existing substituents. For instance, halogenation can provide a handle for subsequent cross-coupling reactions.

The functionalization can also be achieved by modifying substituents already present on the imidazole ring. For example, a nitro group can be reduced to an amine, which can then undergo a variety of further reactions such as sulfonamide formation.

Table 2: Strategies for Selective Functionalization

| Position | Reaction Type | Reagents | Resulting Functionality | Reference |

| C2 | Deprotonation/Electrophilic Quench | n-Butyllithium, Electrophile (e.g., Aldehyde) | Substituted Methylene Alcohol | |

| - | Reduction of Nitro Group | Iron Powder, Ammonium Chloride | Amine | |

| - | Sulfonamide Formation | Amine, Sulfonyl Chloride, Triethylamine | Sulfonamide |

Application of Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Molecular Diversification

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification of the this compound framework. To utilize these reactions, the imidazole ring must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a triflate.

Suzuki Coupling: This reaction pairs the halogenated imidazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl or vinyl substituents.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halogenated imidazole derivative, catalyzed by palladium and a copper co-catalyst. This is the primary method for introducing alkynyl functionalities.

Heck Coupling: This reaction couples the halogenated imidazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the alkene position.

Recent research has also highlighted the use of nickel-catalyzed photoredox reactions, which can be facilitated by cost-effective additives like tert-butylamine (B42293). acs.orgchemrxiv.org This approach has shown broad applicability for various nucleophiles and electrophiles, simplifying reaction conditions and offering good efficiency for C-O and C-N bond-forming reactions. acs.orgchemrxiv.org

Table 3: Overview of Cross-Coupling Reactions for Imidazole Diversification

| Reaction Name | Reactants | Catalyst System | Bond Formed |

| Suzuki Coupling | Halogenated Imidazole, Boronic Acid/Ester | Palladium Catalyst, Base | C-C (Aryl/Vinyl) |

| Sonogashira Coupling | Halogenated Imidazole, Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst | C-C (Alkynyl) |

| Heck Coupling | Halogenated Imidazole, Alkene | Palladium Catalyst, Base | C-C (Alkene) |

| Nickel-Photoredox Coupling | Various Electrophiles and Nucleophiles | Nickel Catalyst, Photoredox Catalyst, tert-Butylamine | C-O, C-N |

Conversion of Imidazole Derivatives into Ionic Liquids and Other Building Blocks

Derivatives of this compound can be readily converted into imidazolium-based ionic liquids. This is typically achieved through quaternization of the second nitrogen atom in the imidazole ring. The reaction involves treating the N-substituted imidazole with an alkyl halide, leading to the formation of a 1,3-disubstituted imidazolium (B1220033) salt. sapub.org

The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, can be tuned by varying the nature of the alkyl groups on the imidazolium cation and the choice of the counter-anion. monmouthcollege.edu Ionic liquids derived from 1-tert-butylimidazole are of interest due to the bulky tert-butyl group, which can influence the physical and chemical properties of the resulting salt. monmouthcollege.edu For example, the synthesis of 1-tert-butyl-3-propylimidazolium iodide has been reported, highlighting its stability and potential as an asymmetric ionic catalyst or building block. monmouthcollege.edu

These imidazolium salts are not only useful as "green" solvents and catalysts but can also serve as precursors for the synthesis of other complex molecules and N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. The synthesis is generally straightforward and can often be performed in various solvents without the need for an inert atmosphere. researchgate.net

Table 4: Synthesis of Imidazolium-Based Ionic Liquids

| Imidazole Reactant | Alkylating Agent | Product | Reference |

| 1-Alkylimidazole | Methyl Iodide | 1-Alkyl-3-methylimidazolium Iodide | sapub.org |

| 1-Alkylimidazole | Ethyl Iodide | 1-Alkyl-3-ethylimidazolium Iodide | sapub.org |

| 1-tert-Butylimidazole | 1-Iodopropane | 1-tert-Butyl-3-propylimidazolium Iodide | monmouthcollege.edu |

Advanced Applications in Chemical Synthesis and Materials Science

Utility as Building Blocks and Intermediates in Multi-step Organic Synthesis

The imidazole (B134444) framework is a cornerstone in synthetic organic chemistry, and substituted imidazoles like 1-tert-butyl-5-methyl-1H-imidazole serve as versatile building blocks for constructing more complex molecules. researchgate.netmdpi.com The steric bulk of the N-tert-butyl group can direct reactions to other positions on the imidazole ring and can also be used to stabilize reactive intermediates.

Research on the closely related 1-tert-butylimidazole has demonstrated its utility in preparing specialized ligands for coordination chemistry. For instance, 1-tert-butylimidazole can be selectively metalated at the C2 position and then reacted with electrophiles like diphenylchlorophosphane to yield phosphine (B1218219) ligands. researchgate.netacs.org These ligands, in turn, can be used in catalysis. researchgate.net The presence of a 5-methyl group, as in the title compound, would further influence the steric and electronic environment of such a ligand.

Furthermore, studies on tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate have shown that the 5-methyl-imidazole core is amenable to regioselective cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions. researchgate.net This allows for the controlled, stepwise introduction of different functional groups, providing access to highly substituted and complex imidazole derivatives. researchgate.net While the tert-butyl group in this example is part of a protecting group on the nitrogen, the principles of regioselective functionalization of a 5-methyl-imidazole ring are directly applicable.

Modern synthetic methods continue to expand the utility of substituted imidazoles. For example, a metal-free, Brønsted acid-catalyzed multicomponent reaction has been developed to synthesize 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines, showcasing the accessibility of such scaffolds. acs.org

Table 1: Examples of Reactions Utilizing Substituted Imidazole Building Blocks

| Starting Material | Reagents and Conditions | Product | Application/Significance | Reference(s) |

| 1-tert-butylimidazole | 1. n-BuLi, THF2. Ph₂PCl | 1-tert-butyl-2-diphenylphosphino-imidazole | Synthesis of phosphine ligands for catalysis. | researchgate.netacs.org |

| tert-Butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate | Terminal alkyne, Pd catalyst (Sonogashira coupling) | tert-Butyl 2-alkynyl-4-bromo-5-methyl-1H-imidazole-1-carboxylate | Regioselective functionalization for complex molecule synthesis. | researchgate.net |

| (1-Azidovinyl)aryl derivatives, aromatic amines, aromatic aldehydes | Benzoic acid, Toluene, 100 °C | 1,2,5-Trisubstituted imidazoles | Efficient, metal-free synthesis of highly substituted imidazoles. | acs.org |

| 1-Alkylimidazoles | Triazene, KPF₆, t-BuOCl, HFIP, THF; then piperidine, TFA | 4-Amino-1-alkylimidazoles | Late-stage C-H amination for pharmaceutical and agrochemical precursors. | acs.orgacs.orgacs.org |

Exploration in Functional Materials Research (e.g., optical applications, solar cells)

While direct applications of this compound in functional materials are not extensively documented, the properties of its constituent parts suggest significant potential. The imidazole ring is a key component in various materials due to its aromaticity, electron-rich nature, and ability to coordinate with metals. mdpi.commdpi.com

The tert-butyl group is known to enhance the properties of functional materials by increasing solubility in organic solvents and providing thermal stability. By creating steric hindrance, it can prevent aggregation-induced quenching of fluorescence and disrupt excessive π–π stacking in solid-state materials, which is beneficial for optical applications.

Ionic liquids, which have applications in areas like solar cells and as green solvents, are often derived from substituted imidazoles. For instance, 1-methylimidazole (B24206) is a common precursor for synthesizing 1-alkyl-3-methylimidazolium salts, which are a major class of ionic liquids. wikipedia.org The synthesis involves the alkylation of 1-methylimidazole. wikipedia.org The structural similarity of this compound suggests it could be a precursor for novel, asymmetric ionic liquids with potentially unique properties conferred by the bulky tert-butyl group.

Additionally, related compounds like 2-methylimidazole (B133640) are used as hardeners for epoxy resins and as components in various polymers, indicating a role for substituted imidazoles in polymer and materials science. nih.gov

Role as Precursors in Pharmaceutical and Agrochemical Research

The imidazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component of numerous a wide range of biologically active compounds and approved drugs. researchgate.netmdpi.comresearchgate.net These compounds exhibit a vast array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov

Substituted imidazoles are critical intermediates in the synthesis of these therapeutic agents. For example, 1-methylimidazole and 2-methylimidazole are used as intermediates or precursors in the manufacture of pharmaceuticals and agrochemicals. nih.govchemicalland21.comwikipedia.org 2-Methylimidazole is a known precursor to several nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections. wikipedia.org The presence of methyl and tert-butyl groups on the imidazole ring of this compound provides a unique starting point for the synthesis of new chemical entities with potential biological activity.

Recent advances in synthetic methodology, such as the direct C-H amination of heterocycles, further enhance the value of precursors like this compound. This method allows for the late-stage functionalization of complex molecules, including pharmaceuticals and agrochemicals, by creating C-N bonds on the imidazole ring without requiring prior activation. acs.orgacs.orgacs.org The ability to aminate 1-alkylimidazoles demonstrates a powerful tool for diversifying such precursors into libraries of potential drug candidates. acs.orgacs.org The imidazole ring is also a key structural motif in many biologically active molecules, and its derivatives are actively researched for new therapeutic applications.

Table 2: Biologically Active Classes of Compounds Containing the Imidazole Scaffold

| Class of Compound | Example(s) | Therapeutic Area | Reference(s) |

| Nitroimidazole Antibiotics | Metronidazole, Megazol | Antibacterial, Antiprotozoal | researchgate.netresearchgate.net |

| Azole Antifungals | Ketoconazole | Antifungal | researchgate.netresearchgate.net |

| Proton Pump Inhibitors | Omeprazole, Pantoprazole | Antiulcer | researchgate.net |

| Angiotensin II Receptor Blockers | Losartan | Antihypertensive | researchgate.net |

| Anticancer Agents | Dacarbazine | Oncology | researchgate.net |

Future Research Directions and Emerging Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to substituted imidazoles, including 1-tert-butyl-5-methyl-1H-imidazole, is a primary focus of current research. Traditional methods often involve harsh conditions, stoichiometric reagents, and generate significant waste. Future efforts are geared towards greener alternatives.

One promising area is the use of reusable catalysts. For instance, Brønsted acidic ionic liquids, such as N-methyl-2-pyrrolidonium hydrogen sulfate, have been successfully employed for the one-pot synthesis of highly substituted imidazoles under solvent-free conditions, offering excellent yields and catalyst recyclability. researchgate.net Another approach involves the use of heterogeneous catalysts, which are easily separated from the reaction mixture, simplifying purification and reducing waste. mdpi.com

The van Leusen imidazole (B134444) synthesis, which utilizes TosMIC (toluenesulfonylmethyl isocyanide) and a base, is a classic method for forming the imidazole ring. acs.org Future research will likely focus on modifying this reaction to be more atom-economical and to proceed under milder conditions. For example, bismuth(III) trifluoromethanesulfonate (B1224126) has been used as a catalyst in a modified van Leusen reaction to produce 1,5-disubstituted and 1,4,5-trisubstituted imidazoles at room temperature. acs.org Exploring a wider range of catalysts and reaction media, such as deep eutectic solvents or mechanochemical synthesis, could lead to more sustainable pathways.

Furthermore, multi-component reactions (MCRs) are gaining traction for the synthesis of complex imidazoles from simple starting materials in a single step. The development of novel MCRs for the specific synthesis of asymmetrically substituted imidazoles like this compound presents a significant and rewarding challenge.

| Synthetic Strategy | Key Features | Potential Advantages |

| Brønsted Acidic Ionic Liquids | Reusable catalyst, solvent-free conditions. researchgate.net | High yields, environmental friendliness, easy catalyst recovery. researchgate.net |

| Modified van Leusen Reaction | Bismuth(III) trifluoromethanesulfonate catalysis. acs.org | Mild reaction conditions (room temperature), good yields. acs.org |

| Heterogeneous Catalysis | Solid-phase catalysts. mdpi.com | Simplified product purification, catalyst reusability. mdpi.com |

| Multi-Component Reactions | One-pot synthesis from multiple starting materials. | High atom economy, operational simplicity, rapid access to molecular diversity. |

Deeper Mechanistic Understanding of Complex Reactions and Catalytic Cycles

This compound is a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. A deeper understanding of the mechanisms of reactions catalyzed by NHCs derived from this imidazole is crucial for optimizing existing catalytic systems and designing new ones.

Future research will likely involve detailed kinetic and computational studies to elucidate the elementary steps in catalytic cycles. For example, understanding the formation and reactivity of key intermediates, such as the Breslow intermediate in benzoin-type reactions, can lead to catalysts with enhanced activity and selectivity. The study of anionic N-heterocyclic carbenes, which can be generated from mesoionic imidazolium (B1220033) precursors, opens up new avenues in catalysis, and understanding their electronic structure and reactivity is a key challenge. acs.org

Strain-release cycloadditions are another area where mechanistic insights are vital. The reaction of azirines, generated photochemically, with various partners can lead to complex polycyclic heterocycles. acs.org Computational analysis of the transition states in these reactions helps to explain and predict the observed regioselectivity and stereoselectivity. acs.org Applying such detailed mechanistic investigations to reactions involving imidazole derivatives will be essential for their rational development.

Moreover, the role of the bulky tert-butyl group and the methyl group on the imidazole ring in influencing reaction mechanisms is an area ripe for exploration. These substituents can exert significant steric and electronic effects, which can be harnessed to control the outcome of catalytic reactions.

Advancements in Computational Modeling and Predictive Studies for Design and Discovery

Computational chemistry is becoming an indispensable tool in the design and discovery of new molecules and materials. For imidazole-based systems, computational modeling offers the potential to predict properties and guide experimental work, thereby accelerating the pace of research.

Machine learning (ML) is emerging as a powerful technique for predicting the performance of functional molecules. For instance, ML models have been developed to predict the photovoltaic performance of imidazole-based organic dyes for dye-sensitized solar cells, significantly speeding up the screening process for new materials. nih.govresearchgate.net Similar approaches could be applied to predict the catalytic activity or other properties of systems based on this compound.

Density Functional Theory (DFT) calculations are already widely used to study the electronic structure, molecular geometry, and reactivity of imidazole derivatives. bohrium.com These studies can provide insights into reaction mechanisms and help in the rational design of new catalysts. Future advancements will likely involve the development of more accurate and efficient computational methods, allowing for the study of larger and more complex systems.

Quantitative Structure-Activity Relationship (QSAR) studies, combined with molecular docking, are valuable tools in drug discovery for designing novel imidazole analogs with specific biological activities. mdpi.comresearchgate.netnih.gov These predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies help to identify candidates with drug-like properties early in the design process. mdpi.com

| Computational Approach | Application in Imidazole Chemistry | Future Prospects |

| Machine Learning (ML) | Predicting photovoltaic performance of imidazole-based dyes. nih.govresearchgate.net | Prediction of catalytic activity, screening of virtual libraries for new applications. |

| Density Functional Theory (DFT) | Predicting molecular geometry, electronic properties, and reactivity. bohrium.com | More accurate modeling of complex reaction pathways and transition states. |

| QSAR and Molecular Docking | Design of imidazole analogs with potential biological activity. mdpi.comresearchgate.netnih.gov | Integration with AI for automated drug design and lead optimization. |

Design of Highly Tunable Imidazole-Based Systems with Tailored Properties

The ability to fine-tune the properties of imidazole-based systems by modifying their structure is a key driver of their widespread use. The 1-tert-butyl and 5-methyl substituents on the imidazole ring provide a starting point for creating highly tunable systems with tailored electronic and steric properties.

One area of focus is the development of tunable supramolecular catalysts. For example, self-assembled systems containing imidazole derivatives and metal ions can form nanozymes with tunable catalytic activity for oxidation and hydrolysis reactions. researchgate.net The properties of these systems can be modulated by changing the imidazole component or the metal ion.

In materials science, the incorporation of imidazole functionalities into polymers allows for the design of macromolecules with controlled architectures and specific properties. researchgate.net These imidazole-containing polymers have potential applications in biomedical fields, electronics, and as membranes. researchgate.net The synthesis of block copolymers with well-defined imidazole segments is an ongoing research challenge. researchgate.net

Furthermore, the use of bis(imidazole) ligands in the construction of coordination polymers (CPs) or metal-organic frameworks (MOFs) allows for the creation of materials with tunable porosity, magnetic properties, and catalytic activity. acs.org The choice of metal ion and the geometry of the imidazole ligand can lead to frameworks with different degrees of interpenetration and distinct physical properties. acs.org The systematic design of such materials based on derivatives of this compound could lead to novel functional materials.

常见问题

Q. Basic Characterization

- Spectroscopy :

- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.3 ppm for CH₃, δ ~30 ppm for quaternary C) and methyl groups (δ ~2.5 ppm for CH₃, δ ~15–20 ppm for C). Aromatic protons in imidazole rings appear at δ 6.8–7.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Thermal analysis : Determine melting points (e.g., >300°C for bulky derivatives) to assess purity .

Q. Advanced Computational Analysis

- DFT calculations : Use B3LYP/6-31G* to optimize geometry, predict electronic properties (HOMO-LUMO gaps), and compare with experimental NMR shifts. This method validated structural stability in benzoimidazole derivatives .

What strategies are effective for analyzing contradictory yield data in substituted imidazole synthesis?

Advanced Research Focus

Discrepancies in yields (e.g., 19% vs. 85%) arise from:

- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce reaction efficiency. Use polar aprotic solvents (DMF, DMSO) to improve solubility .

- Catalyst selection : Iodine or Pd catalysts enhance cyclization but may require inert atmospheres. Compare Pd(OAc)₂ vs. NH₄OAc in model reactions .

- Reaction monitoring : Use TLC or in-situ IR to identify intermediates and optimize reaction time.

Q. Methodological Approach :

Replicate low-yield conditions (e.g., ’s 19% yield) with varying catalysts.

Introduce microwave-assisted synthesis to reduce steric limitations .

How to design derivatives of this compound for SAR studies?

Q. Advanced Research Focus

- Substituent variation : Replace methyl with electron-withdrawing (Cl, CF₃) or donating (OCH₃) groups to modulate electronic effects. For example, 5-CF₃ analogs showed enhanced bioactivity in related compounds .

- Heterocycle fusion : Attach triazole or thiazole rings via click chemistry (e.g., CuAAC reaction) to explore synergistic effects .

Q. Advanced Research Focus

- Pd-catalyzed C–H activation : Introduce aryl/heteroaryl groups at the C2 position using directing groups (e.g., pyridine). This method achieved 76% yield in biphenyl-functionalized imidazoles .

- Photoredox catalysis : Use Ru(bpy)₃²⁺ under blue LED light to generate radicals for alkylation or fluorination .

Q. Case Study :

- Compound 13 (C29H21F3N2): Synthesized via Pd-catalyzed coupling with 2-bromobenzotrifluoride, yielding 76% after flash chromatography .

Notes

- All methods are extrapolated from analogous imidazole systems in the provided evidence.

- Theoretical and experimental data should be cross-validated to address contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。